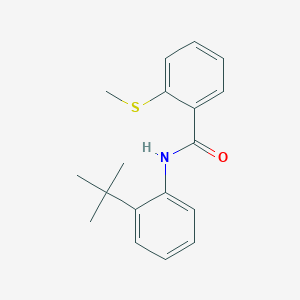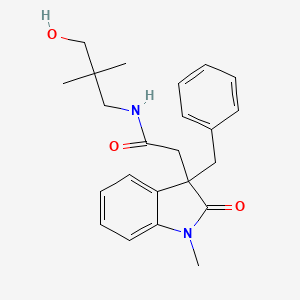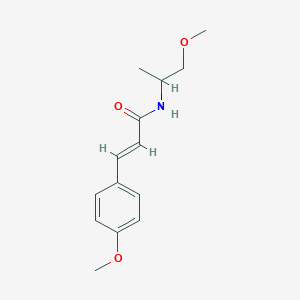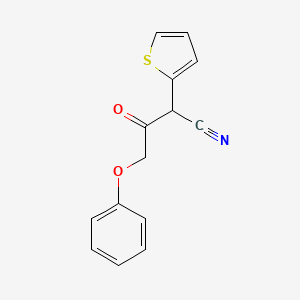
N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide is an organic compound characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide typically involves the reaction of 2-tert-butylphenylamine with 2-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); reactions are often conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The methylsulfanyl group can participate in redox reactions, affecting the compound’s biological activity. The benzamide moiety can form hydrogen bonds with target proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-tert-butylphenyl)-2-(methylthio)benzamide
- N-(2-tert-butylphenyl)-2-(ethylsulfanyl)benzamide
- N-(2-tert-butylphenyl)-2-(methylsulfinyl)benzamide
Uniqueness
N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide is unique due to the combination of its tert-butyl and methylsulfanyl groups, which confer distinct steric and electronic properties
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)14-10-6-7-11-15(14)19-17(20)13-9-5-8-12-16(13)21-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSQGPQOXPPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-1'-[3-(1H-tetrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5354237.png)
![methyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5354238.png)
![ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5354249.png)

![N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline](/img/structure/B5354265.png)
![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354269.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5354270.png)
![N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5354274.png)
![[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate](/img/structure/B5354312.png)

![3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5354332.png)
![8-[2-methoxy-4-[(E)-2-[2-oxo-6-(trifluoromethyl)-1H-pyrimidin-4-yl]ethenyl]phenoxy]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B5354335.png)
